Cas no 57070-76-5 (3-(2-Bromoethyl)thiophene)

3-(2-Bromoethyl)thiophene is a brominated thiophene derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound features a reactive bromoethyl group attached to the thiophene ring, making it a versatile building block for cross-coupling reactions, nucleophilic substitutions, and functional group transformations. Its structure allows for further derivatization, enabling the synthesis of complex heterocyclic systems or conjugated materials. The bromine substituent enhances its utility in palladium-catalyzed couplings, such as Suzuki or Heck reactions. This compound is particularly valuable in the development of thiophene-based polymers, agrochemicals, and bioactive molecules, offering precise control over molecular architecture in synthetic applications.
3-(2-Bromoethyl)thiophene structure
3-(2-Bromoethyl)thiophene structure
Product Name:3-(2-Bromoethyl)thiophene
CAS No:57070-76-5
MF:C6H7BrS
MW:191.088779687881
MDL:MFCD12024943
CID:1072868
Update Time:2025-05-21

3-(2-Bromoethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Bromoethyl)thiophene
    • 3-(2-BROMOETHYL)-THIOPHENE
    • 1-bromo-2-(3-thiophenyl)ethane
    • 2-(3'-thienyl)ethyl bromide
    • 2-(3-thienyl)ethyl bromide
    • 2-(3'-thiophenyl)-1-bromoethane
    • 2-(thien-3-yl)ethyl bromide
    • 2-(Thiophene-3-yl)-1-bromoethane
    • 3-(2-bromo-ethyl)-thiophene
    • AK-54060
    • ANW-46785
    • CTK8B4946
    • SureCN1309636
    • W7060
    • MDL: MFCD12024943
    • Inchi: 1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
    • InChI Key: XQZUHTDYDIRXPP-UHFFFAOYSA-N
    • SMILES: BrCCC1=CSC=C1

Computed Properties

  • Exact Mass: 189.94521
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.529
  • Boiling Point: 210 ºC
  • Flash Point: 81 ºC
  • PSA: 0

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3-(2-Bromoethyl)thiophene Suppliers

Amadis Chemical Company Limited
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(CAS:57070-76-5)3-(2-Bromoethyl)thiophene
Order Number:A847586
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:15
Price ($):158.0/266.0/718.0
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Additional information on 3-(2-Bromoethyl)thiophene

3-(2-Bromoethyl)thiophene: A Comprehensive Overview

The compound 3-(2-Bromoethyl)thiophene (CAS No. 57070-76-5) is a significant molecule in the field of organic chemistry, particularly in the study of heterocyclic compounds. This compound is characterized by its thiophene ring, a five-membered aromatic ring containing one sulfur atom, which imparts unique electronic properties. The bromoethyl group attached to the third position of the thiophene ring further enhances its reactivity and functional versatility.

Recent advancements in synthetic methodologies have enabled researchers to explore the potential of 3-(2-Bromoethyl)thiophene in various applications. One of the most promising areas is its use as an intermediate in the synthesis of advanced materials. For instance, studies have shown that this compound can be employed in the construction of novel π-conjugated systems, which are crucial for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The bromoethyl group serves as a reactive handle, allowing for further functionalization and integration into larger molecular frameworks.

In addition to its role in materials science, 3-(2-Bromoethyl)thiophene has garnered attention in medicinal chemistry. The thiophene moiety is known for its ability to modulate biological activity, and the bromoethyl substituent provides a site for further chemical modification. Researchers have investigated its potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors. Recent studies have demonstrated that derivatives of this compound exhibit promising bioactivity against certain disease models, highlighting its potential in therapeutic development.

The synthesis of 3-(2-Bromoethyl)thiophene typically involves a combination of nucleophilic aromatic substitution and coupling reactions. Recent optimizations in these reaction conditions have improved yields and selectivity, making it more accessible for large-scale production. Moreover, green chemistry approaches have been explored to minimize environmental impact during synthesis, aligning with current trends toward sustainable chemical practices.

From an analytical standpoint, 3-(2-Bromoethyl)thiophene has been extensively studied using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided insights into its molecular structure and reactivity under various conditions. Computational chemistry methods have also been employed to predict its electronic properties and reactivity patterns, aiding in the design of novel compounds based on this scaffold.

Looking ahead, the versatility of 3-(2-Bromoethyl)thiophene positions it as a valuable building block in organic synthesis. Its ability to participate in diverse reaction pathways makes it a candidate for exploring new chemical space and discovering innovative materials and pharmaceuticals. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.

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(CAS:57070-76-5)3-(2-Bromoethyl)thiophene
A847586
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):158.0/266.0/718.0
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